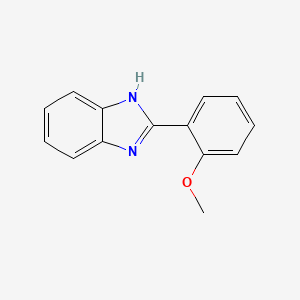![molecular formula C9H9N3OS B1361968 4-(2-甲氧基苯基)-4H-[1,2,4]三唑-3-硫醇 CAS No. 66297-54-9](/img/structure/B1361968.png)
4-(2-甲氧基苯基)-4H-[1,2,4]三唑-3-硫醇
描述
“4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol” is a compound containing the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are characterised by multidirectional biological activity . This compound is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution .
科学研究应用
胆碱酯酶抑制剂
一项研究聚焦于新三唑类化合物的酶学潜力,包括4-(2-甲氧基苯基)-4H-[1,2,4]三唑-3-硫醇衍生物,展示了它们对乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)酶的优秀抑制潜力。这些化合物显示出显著的抗增殖活性,突显了它们在酶抑制和生物活性方面的潜力(Arfan et al., 2018)。
合成和结构特征
已经进行了关于使用4-(2-甲氧基苯基)-4H-[1,2,4]三唑-3-硫醇作为基础组分合成新化合物的研究。这些研究为这些化合物的结构特征提供了宝贵的见解,有助于理解它们在各个领域的潜在应用(Wurfer & Badea, 2021)。
腐蚀抑制
已经研究了4-(2-甲氧基苯基)-4H-[1,2,4]三唑-3-硫醇的各种衍生物在不同环境中抑制腐蚀的有效性。这些研究显示出有希望的结果,表明这些化合物在保护诸如低碳钢等材料免受腐蚀方面的潜在用途(Yadav et al., 2013;Quraishi et al., 2003)。
抗微生物活性
已经探索了1,2,4-三唑类化合物的抗微生物性能,包括与4-(2-甲氧基苯基)-4H-[1,2,4]三唑-3-硫醇相关的化合物。这些化合物对一系列微生物有显著活性,表明它们在开发新的抗微生物剂方面具有潜在用途(Bayrak et al., 2009)。
抗增殖活性
多项研究已经调查了三唑类衍生物的抗增殖活性。这包括研究这些化合物对各种细胞系的影响,为它们在癌症治疗中的潜在治疗应用提供了见解(Narayana et al., 2010)。
未来方向
Given the multidirectional biological activity of compounds containing the 1,2,4-triazole ring , further investigations on this scaffold to harness its optimum antibacterial potential are suggested. Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
作用机制
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity . They have been shown to have significant antibacterial activity , and some studies suggest that they may target viral enzymes such as reverse transcriptase (RT), integrase (IN), and protease (PR) .
Mode of Action
1,2,4-triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They might also be suitable as antiviral and anti-infective drugs .
Biochemical Pathways
1,2,4-triazoles are known to have a broad spectrum of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
Some 1,2,4-triazole derivatives have been reported to have good pharmacokinetic properties .
Result of Action
Some 1,2,4-triazole derivatives have shown potent antimicrobial activity , significant antioxidant activity , and potent anticancer activity .
生化分析
Biochemical Properties
4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as α-glucosidase, which is a key target for the treatment of Type 2 Diabetes Mellitus . Additionally, 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol exhibits strong binding interactions with bacterial proteins, contributing to its antimicrobial properties . The nature of these interactions often involves hydrogen bonding and dipole interactions, which enhance the compound’s biological activity.
Cellular Effects
The effects of 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects . Moreover, 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced proliferation of cancer cells .
Molecular Mechanism
At the molecular level, 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting biochemical pathways . This compound also interacts with DNA and RNA, leading to changes in gene expression. The inhibition of enzyme activity and alteration of gene expression are key factors in the compound’s antimicrobial and anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as enzyme inhibition and anti-inflammatory activity . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect the levels of various metabolites, leading to changes in metabolic flux. These interactions highlight the compound’s potential impact on metabolic processes and its therapeutic applications .
Transport and Distribution
Within cells and tissues, 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The distribution of 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol plays a critical role in its activity and function. This compound can localize to specific organelles, such as the mitochondria and nucleus, where it interacts with key biomolecules . Targeting signals and post-translational modifications may direct 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol to these compartments, enhancing its biological activity and therapeutic potential .
属性
IUPAC Name |
4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-5-3-2-4-7(8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAKHSMJURHRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368642 | |
| Record name | 4-(2-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66297-54-9 | |
| Record name | 4-(2-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1361896.png)




![2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1361933.png)



